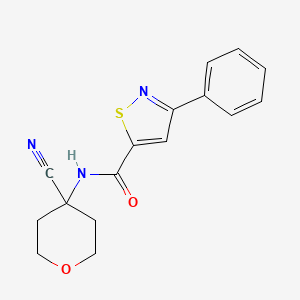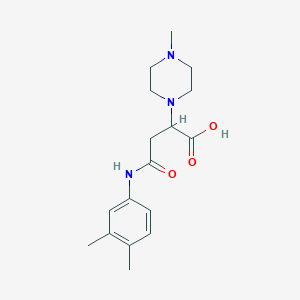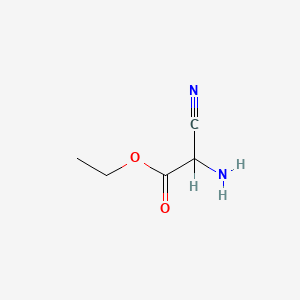
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as BCBP, is a chemical compound that has been widely used in scientific research. BCBP is a piperazine derivative that has been found to have a variety of physiological and biochemical effects.
作用机制
The mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to involve its interaction with various receptors and ion channels in the brain and other tissues. This compound has been found to bind to dopamine and serotonin receptors, as well as voltage-gated sodium channels. This binding results in a modulation of the activity of these receptors and channels, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain, an inhibition of voltage-gated sodium channels, and an inhibition of the activity of certain enzymes involved in the metabolism of neurotransmitters. These effects have been linked to a variety of physiological and biochemical processes, including addiction, depression, epilepsy, and pain management.
实验室实验的优点和局限性
One advantage of using 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine in lab experiments is its ability to modulate the activity of specific receptors and channels in a precise manner. This allows researchers to study the effects of these receptors and channels on various physiological and biochemical processes. However, one limitation of using this compound is its relatively narrow range of activity, which may limit its usefulness in certain types of experiments.
未来方向
There are several future directions for research related to 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine. One area of interest is the development of more specific and potent derivatives of this compound that can be used to target specific receptors and channels in the brain and other tissues. Another area of interest is the investigation of the long-term effects of this compound on the brain and other tissues, particularly in relation to addiction and depression. Finally, there is a need for further research on the safety and potential side effects of this compound, particularly in relation to its use in humans.
合成方法
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with n-butanol, followed by the reaction of the resulting product with diphenylmethylpiperazine in the presence of a base. The final product is purified through recrystallization.
科学研究应用
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has been used in a variety of scientific research studies, particularly in the field of neuroscience. This compound has been found to have a significant effect on the activity of dopamine and serotonin receptors in the brain, which has led to its use in studies related to addiction and depression. This compound has also been found to have an inhibitory effect on the activity of voltage-gated sodium channels, which has led to its use in studies related to epilepsy and pain management.
属性
IUPAC Name |
1-benzhydryl-4-(3-butoxy-4-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN2O3S/c1-2-3-20-33-26-21-24(14-15-25(26)28)34(31,32)30-18-16-29(17-19-30)27(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,21,27H,2-3,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCBFCDBYKDJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)

![N-benzyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2478249.png)
![[1-(Dimethylamino)cyclobutyl]methanesulfonamide](/img/structure/B2478250.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2478251.png)
![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)

![(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2478255.png)
![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B2478257.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)
